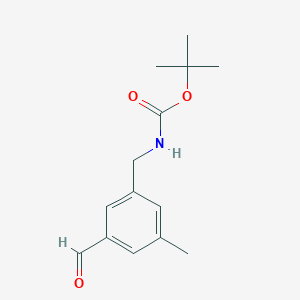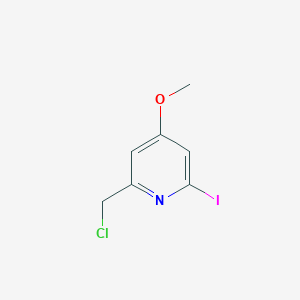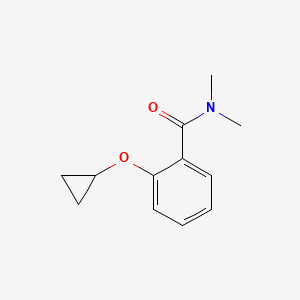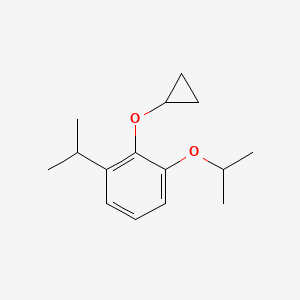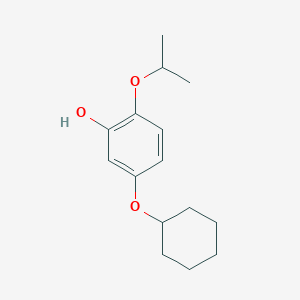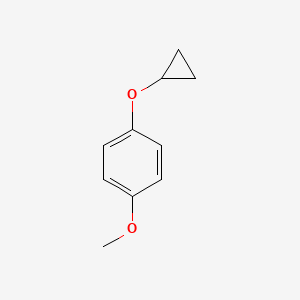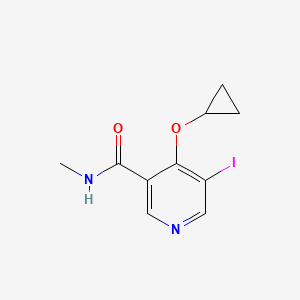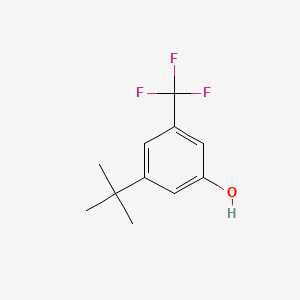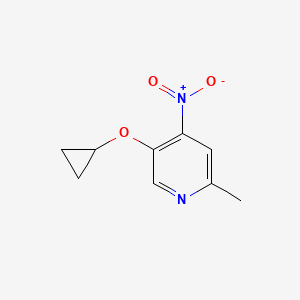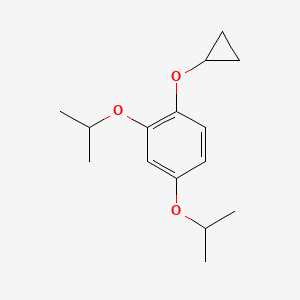
1-Cyclopropoxy-2,4-diisopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropoxy-2,4-diisopropoxybenzene is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a cyclopropoxy group and two isopropoxy groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Cyclopropoxy-2,4-diisopropoxybenzene typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative with cyclopropyl and isopropyl groups under controlled conditions. The reaction conditions often involve the use of strong bases and solvents to facilitate the substitution reactions. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Cyclopropoxy-2,4-diisopropoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropoxy groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Cyclopropoxy-2,4-diisopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Cyclopropoxy-2,4-diisopropoxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropoxy and isopropoxy groups may play a role in binding to these targets, influencing the compound’s activity. The pathways involved can include signal transduction mechanisms and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Cyclopropoxy-2,4-diisopropoxybenzene include:
1,4-Diisopropoxybenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
1-Cyclopropoxy-2,4-dimethoxybenzene: Contains methoxy groups instead of isopropoxy groups, which can affect its reactivity and interactions.
1-Cyclopropoxy-2,4-dihydroxybenzene:
Propriétés
Formule moléculaire |
C15H22O3 |
|---|---|
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
1-cyclopropyloxy-2,4-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C15H22O3/c1-10(2)16-13-7-8-14(18-12-5-6-12)15(9-13)17-11(3)4/h7-12H,5-6H2,1-4H3 |
Clé InChI |
QJIHGFJTDISFLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1)OC2CC2)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



